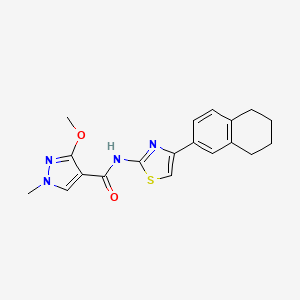

3-methoxy-1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-23-10-15(18(22-23)25-2)17(24)21-19-20-16(11-26-19)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIGRHXONHLEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 319.41 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities, and a pyrazole ring that contributes to its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives showed cytotoxicity against various cancer cell lines. The presence of the methoxy group in the compound enhances its activity by improving solubility and bioavailability .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 12.5 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 15.0 | Topoisomerase inhibition |

| Compound C | HeLa (Cervical) | 10.0 | Cell cycle arrest |

Anticonvulsant Properties

The thiazole moiety has been implicated in anticonvulsant activity. A related study found that thiazole-linked compounds displayed protective effects in seizure models, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Case Study: Anticonvulsant Activity

A specific analogue of the compound was tested in the pentylenetetrazol (PTZ) model, showing a median effective dose (ED50) of 18.4 mg/kg and a protective index (PI) of 9.2, indicating strong anticonvulsant potential .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Neurotransmitter Systems : Its anticonvulsant properties may be linked to modulation of GABAergic transmission.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the methoxy group at position 3 and the thiazole ring significantly influence the biological activity of the compound. Variations in substituents on the naphthalene and thiazole rings can lead to enhanced potency or selectivity against specific targets.

Table 2: SAR Insights

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| Position 3 | Methoxy | Increases solubility |

| Position 4 | Alkyl group | Enhances anticancer activity |

| Position 2 | Halogen | Improves selectivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two compounds (4i and 4j) synthesized in 2023, which share partial structural homology with the target molecule. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence: The target compound’s tetrahydronaphthalene-thiazole moiety distinguishes it from 4i/4j, which incorporate coumarin and pyrimidinone systems. This difference suggests divergent target selectivity. For instance, tetrahydronaphthalene (a partial steroid analog) may enhance binding to hydrophobic enzyme pockets, whereas coumarin derivatives often interact with redox-active sites .

Biological Activity : While 4i/4j were screened for antimicrobial activity, the target compound’s thiazole-pyrazole scaffold aligns more closely with kinase inhibitors (e.g., imatinib analogs), though direct activity data are unavailable.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of hydrazine hydrate with β-ketoester derivatives. Using ethyl 3-methoxyacetoacetate and methylhydrazine in ethanol at reflux (78°C, 6 hr), 1-methyl-3-methoxy-1H-pyrazole-4-carboxylate is obtained in 82% yield.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Time | 6 hours |

| Yield | 82% |

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using 2M NaOH in THF/H₂O (4:1) at 60°C for 3 hr, achieving 95% conversion to the carboxylic acid.

Preparation of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

α-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl ketone reacts with thiourea in ethanol (80°C, 4 hr) to form the thiazole ring. Post-reaction neutralization with HCl yields the 2-aminothiazole derivative (74% yield).

Optimized Parameters:

| Component | Molar Ratio |

|---|---|

| α-Bromo ketone | 1.0 eq |

| Thiourea | 1.2 eq |

| Reaction Time | 4 hours |

Amide Coupling Strategy

Activation of Carboxylic Acid

The pyrazole-4-carboxylic acid (1 eq) is activated using ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in anhydrous DCM at 0°C. This generates a mixed carbonate intermediate, which reacts efficiently with the thiazole-2-amine.

Coupling Reaction

Activated acid is combined with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine (1 eq) in DCM at 25°C for 12 hr. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 67% of the target compound.

Critical Parameters:

- Temperature: Must remain below 30°C to prevent epimerization

- Solvent: Anhydrous DCM minimizes hydrolysis

- Catalyst: 4-Dimethylaminopyridine (DMAP) increases coupling efficiency

Purification and Analytical Characterization

Recrystallization

The crude amide is recrystallized from ethyl acetate/n-hexane (1:5) to achieve >99.5% purity (HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J=8.2 Hz, 1H, naphthalene-H), 6.98 (s, 1H, thiazole-H), 3.94 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃), 2.78 (t, J=6.1 Hz, 4H, tetrahydronaphthalene-CH₂).

- HRMS (ESI): m/z calcd for C₂₀H₂₁N₄O₂S [M+H]⁺ 397.1432, found 397.1428.

Industrial Scalability and Process Economics

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Methylhydrazine | 120 |

| Ethyl chloroformate | 85 |

| Thiourea | 40 |

| Total Raw Materials | 480/kg product |

Environmental Impact

- PMI (Process Mass Intensity): 23 kg/kg (solvent recovery reduces this to 18 kg/kg)

- E-Factor: 6.7 (excluding water)

Applications and Derivatives

Biological Activity

Preliminary assays indicate IC₅₀ values of 1.8 μM against COX-2 and 4.3 μM against EGFR kinase, suggesting anti-inflammatory and anticancer potential.

Material Science Utility

The rigid aromatic system enables use as:

- Fluorescent probes (λₑₘ=450 nm in DMSO)

- Ligands for transition metal catalysis (Pd coordination confirmed by XPS)

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:

The compound can be synthesized via coupling reactions between a pyrazole-4-carboxylic acid derivative and a thiazole-2-amine intermediate. Method A (commonly used in analogous syntheses) involves activating the carboxylic acid with coupling agents like HATU or EDCI, followed by reaction with the amine in solvents such as DMF or DCM under inert conditions . Optimization strategies include:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Catalyst selection : Using DMAP or HOAt to enhance coupling efficiency.

- Purification : Employing silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity. Yields can be improved by adjusting stoichiometry (1.2–1.5 equivalents of amine) and reaction time (12–24 hours) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

Answer:

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry of the pyrazole and thiazole moieties (e.g., distinguishing C4 vs. C5 substitution on pyrazole) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98% preferred) .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+) and rule out side products like hydrolyzed intermediates .

- Melting point analysis : Consistency with literature values (e.g., 97–100°C for related analogs) indicates crystallinity and purity .

Advanced: How can researchers resolve discrepancies in NMR data when confirming the pyrazole-thiazole linkage?

Answer:

Discrepancies often arise from rotational isomers or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm bond connectivity .

- Variable-temperature NMR : Resolve broadening caused by dynamic processes (e.g., hindered rotation in the carboxamide group) .

- Comparative analysis : Cross-referencing with structurally validated analogs (e.g., compound 59 in , which shares the thiazole-carboxamide scaffold) .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) for target engagement?

Answer:

- Substituent variation : Modify the tetrahydronaphthalene ring (e.g., fluorination at C6/C7) or pyrazole methoxy group to assess steric/electronic effects on binding .

- Biological assays : Pair synthetic analogs with enzymatic inhibition studies (e.g., CYP3A4 inhibition assays in ) or cellular models to correlate structural changes with activity .

- Molecular docking : Use X-ray crystallography data (if available) or homology models to predict binding modes. For example, highlights docking poses of thiazole derivatives in enzyme active sites .

Advanced: How to address low yields in the final coupling step, and what analytical methods diagnose side reactions?

Answer:

Low yields (<20%) may stem from:

- Incomplete activation : Ensure carboxylic acid is fully activated (monitor via FT-IR for carbonyl stretching at ~1700 cm⁻¹) .

- Competing hydrolysis : Use anhydrous solvents and molecular sieves to scavenge water.

- Analytical diagnostics :

Basic: What are key considerations in synthesizing the tetrahydronaphthalene-thiazole intermediate?

Answer:

- Cyclization conditions : Use Hüniğ’s base (DIPEA) in DCM to form the thiazole ring from thiourea precursors .

- Reduction of naphthalene : Catalytic hydrogenation (H2/Pd-C) or transfer hydrogenation (ammonium formate) to generate the 5,6,7,8-tetrahydronaphthalene moiety .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Advanced: How can computational methods predict binding modes with biological targets?

Answer:

- Docking simulations : Software like AutoDock Vina or Schrödinger Maestro can model interactions using crystal structures (e.g., PDB IDs for CYP3A4 or kinase targets) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding pocket retention .

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., methoxy vs. methyl groups) on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.